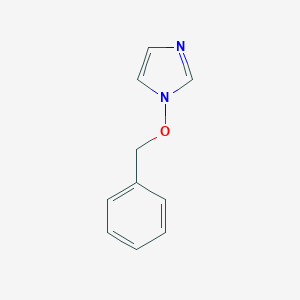

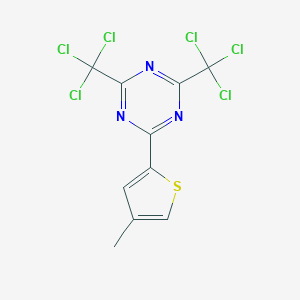

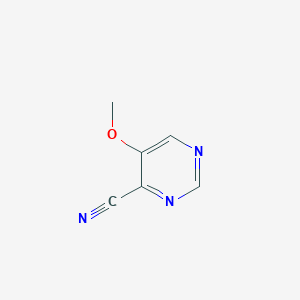

![molecular formula C11H16O4 B056228 Bicyclo[3.3.1]nonane-3,7-dicarboxylic acid CAS No. 6221-58-5](/img/structure/B56228.png)

Bicyclo[3.3.1]nonane-3,7-dicarboxylic acid

Übersicht

Beschreibung

Synthesis Analysis Bicyclo[3.3.1]nonane-3,7-dicarboxylic acid and its derivatives have been synthesized through various methods. Notably, 3,7-disubstituted bicyclo[3.3.1]nonanes, including the dicarboxylic acid, have been synthesized using adamantane as an integrated holding system or through suitable substitution to achieve specific conformations (Peters, Toorn, & Bekkum, 1975). The synthesis of related compounds like bicyclo[4.3.0]nonanes and bicyclo[3.3.0]octanes has been achieved using palladium-catalyzed cycloalkenylations (Toyota, Ilangovan, Okamoto, Masaki, Arakawa, & Ihara*, 2002).

Molecular Structure Analysis The molecular structure of bicyclo[3.3.1]nonane-3,7-dicarboxylic acid is characterized by distinct chair-boat conformations with flattened rings, as revealed through NMR spectral analysis. The double-boat conformation appears to be minimal (Peters, Toorn, & Bekkum, 1975).

Chemical Reactions and Properties The compound exhibits specific chemical behaviors due to its unique structure. For example, the amino group attached to bridged methylene in the bicyclic system demonstrates peculiar properties, resembling the Sommelet reaction (Mitsuhashi & Shiotani, 1970).

Physical Properties Analysis The physical properties of bicyclo[3.3.1]nonane-3,7-dicarboxylic acid derivatives can be inferred from the molecular structure analysis, particularly the conformation and ring geometry, which impact the compound's physical characteristics.

Chemical Properties Analysis Bicyclo[3.3.1]nonane-3,7-dicarboxylic acid and its derivatives exhibit unique chemical properties due to their bicyclic structure. These properties are influenced by the compound's stereochemistry and the specific substituents used in its synthesis (Peters, Toorn, & Bekkum, 1975).

Wissenschaftliche Forschungsanwendungen

Conformational Studies : The conformation of bicyclo[3.3.1]nonane-3α,7α-dicarboxylic acid and its dimethyl ester has been explored. These compounds predominantly exist as two rapidly interconverting chair-boat conformations with distinctly flattened rings. This study aids in understanding the structural dynamics of such compounds (Peters, Toorn, & Bekkum, 1975).

Synthesis of Novel Derivatives : Efficient synthesis methods have been developed for new 1,3,7-trisubstituted bicyclo[3.3.1]nonane derivatives, including various dicarboxylic acid forms. These methodologies contribute to expanding the range of accessible compounds for further research (Klaić, Veljković, & Mlinarić-Majerski, 2002).

Mimetics for Medical Research : Bicyclo[3.3.1]nonane derivatives have been synthesized as mimetics for 2-methoxyestradiol, showing cytotoxicity to human lung carcinoma cells. This indicates potential applications in cancer research (Nurieva et al., 2017).

Chemical Transformations and Stereochemistry : Studies on the synthesis of various bicyclo[3.3.1]nonane derivatives have provided insights into the stereochemistry and chemical transformations of these compounds, essential for developing novel synthetic strategies (Cable & Macleod, 1973).

Antimicrobial Applications : Thiabicyclo[3.3.1]nonane-based polycations have demonstrated significant antimicrobial properties, suggesting potential uses in developing new antimicrobial agents (Geng & Finn, 2017).

Natural Product Synthesis : The bicyclo[3.3.1]nonane architecture is prominent in natural products relevant to various diseases. Synthetic strategies have been developed for these structures, aiding in the synthesis of complex natural compounds (Shen, Ting, Xu, & Maimone, 2020).

Safety And Hazards

Zukünftige Richtungen

The bicyclo[3.3.1]nonane moiety is predominant in most biologically active natural products owing to its exceptional characteristics . Many derivatives of bicyclo[3.3.1]nonane are attractive to researchers for use in asymmetric catalysis or as potent anticancer entities along with their successful applications as ion receptors, metallocycles, and molecular tweezers . Therefore, the exploration of new perspectives for anticancer chemotherapeutics is a promising future direction .

Eigenschaften

IUPAC Name |

bicyclo[3.3.1]nonane-3,7-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O4/c12-10(13)8-2-6-1-7(4-8)5-9(3-6)11(14)15/h6-9H,1-5H2,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZYARQFLAVKFIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC(CC1CC(C2)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80499392 | |

| Record name | Bicyclo[3.3.1]nonane-3,7-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80499392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bicyclo[3.3.1]nonane-3,7-dicarboxylic acid | |

CAS RN |

6221-58-5 | |

| Record name | Bicyclo[3.3.1]nonane-3,7-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80499392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

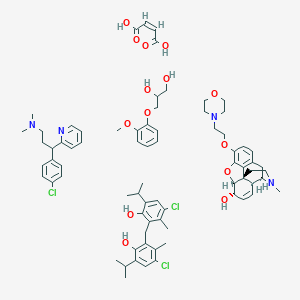

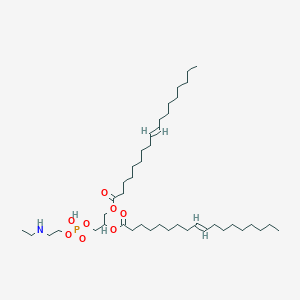

![2-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B56147.png)

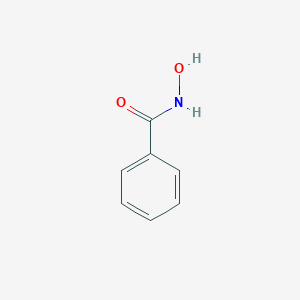

![4-[(1-Adamantylcarbonyl)amino]butanoic acid](/img/structure/B56169.png)